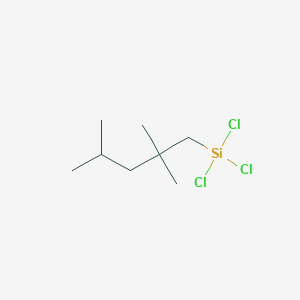

Trichloro(2,2,4-trimethylpentyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18225-09-7 |

|---|---|

Molecular Formula |

C8H17Cl3Si |

Molecular Weight |

247.7 g/mol |

IUPAC Name |

trichloro(2,2,4-trimethylpentyl)silane |

InChI |

InChI=1S/C8H17Cl3Si/c1-7(2)5-8(3,4)6-12(9,10)11/h7H,5-6H2,1-4H3 |

InChI Key |

OXMUDGSMUBSJDT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C)C[Si](Cl)(Cl)Cl |

Canonical SMILES |

CC(C)CC(C)(C)C[Si](Cl)(Cl)Cl |

Other CAS No. |

18225-09-7 |

Origin of Product |

United States |

Synthetic Methodologies for Trichloro 2,2,4 Trimethylpentyl Silane

Established Synthetic Pathways for Alkyltrichlorosilanes

The formation of the silicon-carbon bond in alkyltrichlorosilanes is a cornerstone of organosilicon chemistry. Several methods have been developed, with hydrosilylation being a widely adopted industrial process.

Hydrosilylation Reactions with Branched Olefins

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a key method for the synthesis of alkyltrichlorosilanes. In the case of Trichloro(2,2,4-trimethylpentyl)silane, the reaction involves the addition of trichlorosilane (B8805176) (HSiCl₃) to a branched olefin, specifically an isomer of diisobutylene, such as 2,4,4-trimethyl-1-pentene (B89804) or 2,4,4-trimethyl-2-pentene.

This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. scispace.comresearchgate.net Rhodium and palladium complexes have also been investigated as catalysts for the hydrosilylation of alkenes. The general scheme for the hydrosilylation of a branched olefin is as follows:

R-CH=CH₂ + HSiCl₃ → R-CH₂-CH₂-SiCl₃

The regioselectivity of the addition is a crucial aspect, with the anti-Markovnikov product typically being favored, leading to the silicon atom attaching to the terminal carbon of the double bond. However, the steric hindrance of the branched alkyl group in diisobutylene can influence the reaction rate and selectivity.

Exploration of Alternative Synthetic Routes for this compound

While hydrosilylation is the predominant method, other synthetic strategies can be considered for the formation of this compound.

One such alternative is the Grignard reaction . This classic organometallic reaction involves the reaction of a Grignard reagent, in this case, 2,2,4-trimethylpentylmagnesium halide, with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). gelest.com The reaction proceeds via nucleophilic substitution at the silicon center. However, controlling the degree of alkylation to obtain the monoalkylated product can be challenging, often leading to a mixture of products with varying degrees of substitution.

The general reaction is:

R-MgX + SiCl₄ → R-SiCl₃ + MgXCl

Another potential route is the direct synthesis (or Rochow-Müller process). This industrial process typically involves the reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures. mdpi.compensoft.net While primarily used for the synthesis of methylchlorosilanes, it could theoretically be adapted for the synthesis of more complex alkyltrichlorosilanes. However, the high temperatures and potential for side reactions could make this a less favorable route for a sterically hindered and potentially thermally sensitive molecule like this compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving catalyst performance. The mechanistic investigations for the formation of this compound primarily focus on the well-studied hydrosilylation reaction.

Reaction Kinetics and Thermodynamic Considerations in Silane (B1218182) Synthesis

The kinetics of hydrosilylation reactions are influenced by several factors, including the nature of the catalyst, the structure of the olefin and the silane, and the reaction conditions (temperature, pressure, solvent). For sterically hindered olefins like diisobutylene, the reaction rate may be slower compared to linear alkenes due to the difficulty of the bulky group approaching the catalytic center. researchgate.net

Kinetic studies of platinum-catalyzed hydrosilylation reactions often show a complex dependence on the concentrations of the reactants and the catalyst. The reaction order can vary depending on the specific catalytic cycle and the rate-determining step.

From a thermodynamic perspective, the formation of the silicon-carbon bond in alkyltrichlorosilanes is generally an exothermic process, making the reaction favorable. However, the specific thermodynamic parameters for the formation of this compound are not widely reported in the literature.

Role of Catalysis in Direct and Indirect Synthesis Approaches

Catalysis is central to the efficient synthesis of this compound. In the context of hydrosilylation (an indirect approach), the most widely accepted mechanism for platinum-catalyzed reactions is the Chalk-Harrod mechanism . acs.orgmdpi.compsu.edu This mechanism involves a series of steps:

Oxidative addition of the hydrosilane (HSiCl₃) to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Coordination of the alkene (diisobutylene) to the platinum center.

Migratory insertion of the alkene into the platinum-hydride bond, forming an alkyl-platinum complex.

Reductive elimination of the final product, this compound, and regeneration of the platinum(0) catalyst.

Variations of this mechanism have been proposed, and the exact nature of the active catalytic species is still a subject of research. The steric bulk of the 2,2,4-trimethylpentyl group can influence the rates of the coordination and insertion steps.

In the direct synthesis approach, the copper catalyst plays a crucial role in facilitating the reaction between silicon and the alkyl halide. The mechanism is believed to involve the formation of a copper silicide intermediate on the silicon surface, which then reacts with the alkyl halide.

Reactivity and Transformation Pathways of Trichloro 2,2,4 Trimethylpentyl Silane

Hydrolysis Reactions and Silanol (B1196071) Intermediates

The primary reaction pathway for Trichloro(2,2,4-trimethylpentyl)silane involves the hydrolysis of its Si-Cl bonds. This process is a step-wise substitution of chloride ions with hydroxyl groups, leading to the formation of silanol intermediates and ultimately the corresponding silanetriol.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 2,2,4-trimethylpentyl)

The kinetics of this reaction are influenced by several factors that control the rate of silanol formation and subsequent condensation. cfmats.comunm.eduresearchgate.net The reaction proceeds through a bimolecular displacement mechanism. unm.edu

Key factors influencing the hydrolysis rate include:

pH: The hydrolysis rate is slowest at a neutral pH of around 7. cfmats.comunm.edu The reaction is significantly catalyzed by both acids and bases. cfmats.comunm.edu Under acidic conditions, a proton attacks an oxygen atom of an alkoxy group (or a chlorine atom), making the silicon center more susceptible to nucleophilic attack by water. unm.edugelest.com Under basic conditions, the hydroxide (B78521) anion directly attacks the silicon atom. unm.edu

Water Concentration: The concentration of water is critical. Stoichiometrically, three moles of water are required per mole of the trichlorosilane (B8805176) for complete hydrolysis. The water/silane (B1218182) ratio influences the extent of reaction and subsequent condensation pathways. nih.gov

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. cfmats.com

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rate. researchgate.net Alcohol co-solvents can slow the hydrolysis reaction. cfmats.com

Steric Hindrance: The bulky 2,2,4-trimethylpentyl group creates significant steric hindrance around the silicon center. This can slow the approach of the nucleophile (water), making the hydrolysis of this compound potentially slower than that of less hindered alkyltrichlorosilanes.

| Factor | Effect on Rate | Mechanism |

|---|---|---|

| pH (Acidic, <7) | Increases | Specific acid catalysis accelerates nucleophilic attack on silicon. unm.edu |

| pH (Neutral, ~7) | Minimum Rate | Slowest reaction rate in the absence of catalysts. cfmats.comunm.edu |

| pH (Basic, >7) | Increases | Hydroxide ions act as strong nucleophiles, directly attacking the silicon atom. unm.edu |

| Temperature | Increases | Provides higher kinetic energy for molecules to overcome the activation energy barrier. cfmats.com |

| Water Concentration | Increases (up to a point) | Higher reactant concentration increases reaction rate; excess water can affect solubility. nih.gov |

| Steric Bulk of Alkyl Group | Decreases | Hinders the approach of the water molecule to the silicon center. |

Complete hydrolysis of this compound yields (2,2,4-trimethylpentyl)silanetriol. brainly.in This molecule contains three hydroxyl groups attached to the central silicon atom. However, silanetriols are highly reactive intermediates and are prone to self-condensation, making their isolation as stable monomers challenging. gelest.comthenanoholdings.com They typically exist transiently in solution or as oligomeric species. thenanoholdings.com

The characterization of (2,2,4-trimethylpentyl)silanetriol, if stabilized in dilute solution, would rely on spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the protons of the 2,2,4-trimethylpentyl group and a broad signal for the Si-OH protons, which is sensitive to solvent and concentration.

¹³C NMR: Would provide signals corresponding to the distinct carbon environments within the alkyl chain.

²⁹Si NMR: This is a powerful tool for studying silicon compounds. The chemical shift for the T⁰ structure (R-Si(OH)₃) would confirm the formation of the silanetriol.

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3700 cm⁻¹ would indicate O-H stretching of the silanol groups, while a band around 850-950 cm⁻¹ would correspond to the Si-OH stretching vibration.

Condensation and Polymerization Processes

Following hydrolysis, the newly formed silanol intermediates are highly reactive and readily undergo condensation reactions to form larger structures.

The silanol groups of (2,2,4-trimethylpentyl)silanetriol can react with each other in a condensation process to form stable siloxane bonds (Si-O-Si), with the elimination of a water molecule. brainly.inwikipedia.org

R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This process can continue, leading to the formation of dimers, trimers, and higher oligomers. brainly.in These oligomeric structures can be linear chains or cyclic compounds. google.com The significant steric bulk of the 2,2,4-trimethylpentyl group would likely influence the resulting structures, potentially favoring the formation of linear or larger cyclic oligomers over smaller, more strained rings. The reaction conditions, such as pH, catalyst, and concentration, heavily influence whether hydrolysis or condensation is the dominant reaction and dictate the final structure of the resulting polysiloxane network. researchgate.netresearchgate.net In some cases, the condensation can lead to the formation of complex, cross-linked polymeric gels. brainly.inharvard.edu

While the direct polymerization of this compound via hydrolysis and condensation is often difficult to control, its derivatives can be used in more controlled polymerization techniques to synthesize polysiloxanes with well-defined architectures. nih.gov Controlled polymerization refers to methods that suppress chain termination, allowing for predetermined molecular weights and microstructures. nih.gov

Strategies applicable to siloxane chemistry include:

Anionic Ring-Opening Polymerization (AROP): This is a common method for producing well-defined polysiloxanes. nih.govgelest.com It involves the use of cyclic siloxane monomers (like D₃ or D₄), which can be derived from the hydrolysis of dichlorosilanes or trichlorosilanes. gelest.comresearchgate.net By using a suitable initiator, "living" polymer chains are created, allowing for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers. nih.govgelest.com

Piers-Rubinsztajn Reaction: This method involves the B(C₆F₅)₃-catalyzed reaction between hydrosilanes (Si-H) and alkoxysilanes (Si-OR) or silanols (Si-OH). researchgate.netnih.gov It provides a non-hydrolytic route to form siloxane bonds under mild conditions, offering excellent control over the polymer structure. nih.gov

Hydrosilylation: This platinum-catalyzed addition reaction between a Si-H group and an alkene is a highly efficient method for creating functionalized silicones and cross-linked networks. mcmaster.caescholarship.org Derivatives of (2,2,4-trimethylpentyl)silane containing either Si-H or vinyl groups could be used in this strategy to build specific polymer architectures. escholarship.org

| Strategy | Monomer/Precursor Type | Key Features | Control Level |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | Cyclic Siloxanes (e.g., D₃, D₄) | "Living" polymerization, narrow molecular weight distribution, allows for block copolymers. nih.govgelest.com | High |

| Piers-Rubinsztajn Reaction | Hydrosilanes and Alkoxysilanes/Silanols | Non-hydrolytic, mild conditions, high selectivity. researchgate.netnih.gov | High |

| Hydrosilylation | Hydrosilanes and Alkenes | Efficient for cross-linking and functionalization, pH neutral conditions. mcmaster.ca | Moderate to High |

| Hydrolytic Polycondensation | Alkoxy- or Chlorosilanes | Traditional method, sensitive to reaction conditions, often leads to broad distributions. researchgate.net | Low |

Interfacial Reactivity with Diverse Substrates

A primary application of alkyltrichlorosilanes is the chemical modification of surfaces. This compound can react with substrates that possess surface hydroxyl groups, such as silicon wafers (with a native oxide layer), glass, and many metal oxides. harvard.eduharvard.edu

The reaction mechanism involves the hydrolysis of the Si-Cl groups by a thin layer of water adsorbed on the substrate surface, followed by the condensation of the resulting silanol groups with the surface -OH groups. harvard.edu This forms a strong, covalent siloxane bond (Substrate-O-Si) that anchors the molecule to the surface. acs.org The molecules can also cross-link with adjacent molecules on the surface, forming a robust, self-assembled monolayer (SAM). harvard.eduharvard.edu

The result of this surface modification is a dramatic change in the substrate's surface properties. The outward-facing layer is composed of the bulky, non-polar 2,2,4-trimethylpentyl groups. This creates a surface that is:

Hydrophobic: The non-polar alkyl chains repel water, leading to high water contact angles. researchgate.net

Low-Energy: The surface energy is significantly reduced, which can prevent adhesion of other materials.

Chemically Stable: The covalent attachment and cross-linked siloxane network provide a durable coating. dntb.gov.ua

This interfacial reactivity is exploited to create water-repellent coatings, anti-fouling surfaces, and to control the surface properties in microelectronics and biomedical devices. dntb.gov.uanih.gov

Chemical Interactions with Hydroxyl-Bearing Surfaces

The primary transformation pathway for this compound involves its interaction with surfaces rich in hydroxyl (-OH) groups, such as glass, silica (B1680970), and various metal oxides. This process, known as silanization, converts a typically hydrophilic surface into a hydrophobic one. wikipedia.org The reaction mechanism proceeds through a well-established, multi-step sequence involving hydrolysis and condensation.

Step 1: Hydrolysis The initial and rate-determining step is the hydrolysis of the reactive chloro groups attached to the silicon atom. In the presence of water, which is often available as a thin adsorbed layer on the substrate surface, the silicon-chlorine bonds are readily cleaved to form silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct. wikipedia.orgharvard.edu

Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Due to the high reactivity of trichlorosilanes, this hydrolysis can occur rapidly. semi.ac.cn The availability of water is crucial; in completely anhydrous conditions, the reaction with surface hydroxyls may not proceed at room temperature and can require thermal or chemical activation. capes.gov.br

Step 2: Condensation Following hydrolysis, the newly formed silanetriol, Trichloro(2,2,4-trimethylpentyl)silanetriol, is highly reactive and readily undergoes condensation. This can occur in two competitive ways:

Surface Condensation: The silanol groups of the hydrolyzed silane react with the hydroxyl groups on the substrate surface. This forms a strong, stable, and covalent siloxane bond (Si-O-Substrate), effectively grafting the molecule to the surface. semi.ac.cn

Self-Condensation: Adjacent hydrolyzed silane molecules can condense with each other, forming siloxane (Si-O-Si) bridges. This leads to the formation of oligomeric or polymeric networks on the surface. scispace.com

The final structure of the surface layer is heavily influenced by reaction conditions and the steric profile of the alkyl group. The bulky, branched nature of the 2,2,4-trimethylpentyl group creates significant steric hindrance. acs.orgresearchgate.net This steric crowding limits how closely the silane molecules can pack together on the surface, resulting in a less dense monolayer compared to that formed by silanes with smaller, linear alkyl chains like methyltrichlorosilane. acs.org This effect can also inhibit extensive cross-linking between adjacent molecules, leading to a more disordered surface structure.

The table below illustrates the expected influence of the alkyl group's steric bulk on the properties of the resulting modified surface.

| Property | Less Bulky Silane (e.g., n-propyltrichlorosilane) | Bulky Silane (this compound) | Rationale |

|---|---|---|---|

| Packing Density on Surface | High | Low | Steric hindrance from the branched 2,2,4-trimethylpentyl group prevents dense packing. acs.org |

| Degree of Cross-Linking | High | Moderate to Low | The large alkyl groups physically block adjacent silanols, reducing the likelihood of self-condensation. |

| Layer Uniformity | Can form highly ordered monolayers | Tends to form a more disordered layer | Steric constraints disrupt the formation of a well-ordered, self-assembled monolayer. |

| Surface Energy | Low | Very Low | The dense packing of methyl groups on the branched alkyl chain creates a highly non-polar, low-energy surface. |

Mechanism of Bifunctional Action as a Coupling Agent

The utility of this compound as a surface modifier or coupling agent stems from its bifunctional nature. rsc.org The molecule possesses two distinct regions that perform different functions, allowing it to act as an intermediary that bridges an inorganic substrate to an organic phase. unm.edu

Inorganic-Reactive Functionality: The trichlorosilyl (B107488) group serves as the reactive site for inorganic substrates. As detailed in the previous section, this group enables the molecule to form strong, covalent siloxane bonds with hydroxyl-bearing surfaces. This constitutes the "first function," anchoring the molecule firmly to the substrate.

Organic-Interfacing Functionality: The 2,2,4-trimethylpentyl group provides the "second function." This bulky, non-polar alkyl chain is chemically inert but presents a low-energy, hydrophobic (water-repellent) and oleophilic (oil-attracting) interface to the surrounding environment. dakenchem.cominnospk.com

The "coupling" mechanism for a simple alkylsilane like this one is primarily based on altering surface chemistry to improve compatibility and adhesion. Unlike silanes with reactive organic groups (e.g., amino or epoxy functionalities), this compound does not typically form covalent bonds with an organic matrix. Instead, its action relies on thermodynamic compatibility. By transforming a high-energy, polar inorganic surface into a low-energy, non-polar organic-like surface, it facilitates better wetting and physical adhesion (via van der Waals forces) with non-polar materials such as hydrocarbon-based polymers, oils, or resins. This improved interfacial compatibility is crucial for the performance of composite materials, coatings, and adhesives. dakenchem.com

The table below summarizes the dual roles of the compound's molecular structure.

| Molecular Component | Function | Mechanism | Target Material |

|---|---|---|---|

| Trichlorosilyl Group (-SiCl₃) | Inorganic Anchoring | Hydrolysis to silanols, followed by condensation to form covalent Si-O-Substrate bonds. semi.ac.cn | Inorganic materials with surface hydroxyls (e.g., glass, silica, metal oxides). |

| 2,2,4-Trimethylpentyl Group (-C₈H₁₇) | Surface Property Modification | Presents a non-polar, low-energy surface, creating a hydrophobic and organophilic interface. | Organic polymers, resins, oils, and other non-polar materials. |

Advanced Characterization and Analytical Techniques for Trichloro 2,2,4 Trimethylpentyl Silane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of trichloro(2,2,4-trimethylpentyl)silane, offering non-destructive ways to identify functional groups, understand molecular conformation, and determine the elemental composition of modified surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule is generated. For this compound, FTIR is used to confirm the presence of its key chemical bonds.

When an organosilane like this compound is used to treat a surface (e.g., silica), FTIR can monitor the reaction. The disappearance of surface silanol (B1196071) (Si-OH) bands and the appearance of Si-O-Si bands indicate the covalent bonding of the silane (B1218182) to the substrate. taylorfrancis.com

Key vibrational modes expected in the FTIR spectrum of this compound include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the methyl (CH₃) and methylene (CH₂) groups in the 2,2,4-trimethylpentyl chain.

Si-Cl Stretching: The silicon-chlorine bonds exhibit strong, characteristic absorption bands typically found in the 450-650 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the alkyl group appear in the 1350-1470 cm⁻¹ range.

Si-C Stretching: The bond between silicon and the carbon of the pentyl chain gives rise to absorptions, though these can be weaker and harder to assign definitively.

The following table summarizes the expected FTIR absorption bands for the primary functional groups in this compound.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl Chain | C-H Stretch | 2850-3000 | Strong |

| Alkyl Chain | C-H Bend | 1350-1470 | Medium-Strong |

| Trichlorosilyl (B107488) Head | Si-Cl Stretch | 450-650 | Strong |

| Silane Linkage | Si-C Stretch | 600-800 | Weak-Medium |

This interactive table provides a summary of expected FTIR peak locations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and purity of this compound. ¹H NMR provides information about the hydrogen atoms in the molecule, while ²⁹Si NMR gives direct insight into the silicon environment.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the different types of protons in the 2,2,4-trimethylpentyl group. The integration of these signals confirms the ratio of protons, and their splitting patterns (multiplicity) reveal adjacent proton environments, confirming the connectivity of the alkyl chain. Based on the structure of 2,2,4-trimethylpentane, the chemical shifts can be predicted. chemicalbook.com

²⁹Si NMR: ²⁹Si NMR spectroscopy is particularly valuable for analyzing organosilanes. The chemical shift of the silicon nucleus is highly sensitive to the substituents attached to it. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum. Its specific chemical shift helps confirm the trichloro-substituted nature of the silicon atom. unige.chresearchgate.net For instance, the chemical shift for similar trichloroalkylsilanes is often found in a characteristic region of the spectrum. spectrabase.com Solid-state ²⁹Si NMR can also be used to study the condensation and bonding of the silane on a surface. mdpi.com

The table below outlines the predicted ¹H NMR signals for this compound.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~0.9 | Singlet | 9H |

| -CH₂- (next to C(CH₃)₃) | ~1.1-1.3 | Multiplet | 2H |

| -CH(CH₃)- | ~1.6-1.8 | Multiplet | 1H |

| -CH(CH₃)- | ~0.9-1.0 | Doublet | 3H |

| -CH₂-SiCl₃ | ~1.0-1.2 | Multiplet | 2H |

This interactive table presents the predicted proton NMR data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material. When this compound is used to modify a substrate, XPS is ideal for confirming the presence and integrity of the resulting silane layer. strath.ac.uk

An XPS analysis of a surface treated with this silane would involve acquiring a survey spectrum to identify all present elements, followed by high-resolution scans of the key elements: Si, C, O, and Cl.

Si 2p: The binding energy of the Si 2p peak provides information about the chemical state of the silicon. A peak at approximately 102-104 eV would be indicative of Si-O-Substrate bonds and Si-O-Si cross-linking, confirming the covalent attachment and polymerization of the silane on the surface. mdpi.comnih.gov

C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H bonds from the alkyl chain and potentially a C-Si component. researchgate.net

Cl 2p: The presence of a Cl 2p signal would indicate unreacted or residual Si-Cl groups on the surface.

The following table lists typical binding energy ranges for elements in a silanized surface layer relevant to this compound modification. diva-portal.org

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

| Silicon | Si 2p | 102 - 104 | Si-O-Si, Si-O-Substrate |

| Carbon | C 1s | ~285.0 | C-C, C-H |

| Oxygen | O 1s | ~532.5 | Si-O-Si, Si-O-Substrate |

| Chlorine | Cl 2p | ~200 | Si-Cl (if present) |

This interactive table summarizes XPS data for identifying silane layers.

Microscopic and Surface Characterization

Microscopy techniques are essential for visualizing the physical changes that occur on a material's surface after modification with this compound. These methods provide direct evidence of film formation, homogeneity, and surface topography.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Modified Materials

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is widely used to observe changes in surface morphology after silanization. For materials treated with this compound, SEM can reveal the uniformity of the coating and identify the presence of agglomerates or "islands" of polymerized silane, which can form under certain deposition conditions. lehigh.eduwitpress.com Comparing SEM images before and after treatment can show a smoothing or roughening of the surface, depending on the nature of the silane layer formed. researchgate.net

Transmission Electron Microscopy (TEM), while more commonly used for imaging the internal structure of materials, can be used in cross-section to measure the thickness of the applied silane layer. mdpi.com For particulate or porous materials modified with the silane, TEM can help visualize how the silane coats the internal and external surfaces of the material. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can produce three-dimensional images of a surface. oamjms.eu It is an extremely powerful tool for quantifying the nanoscale topography and roughness of surfaces modified with this compound. lehigh.edu

AFM operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This allows for the direct measurement of surface features and the calculation of roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq). Studies on various substrates have shown that silanization can either increase or decrease surface roughness depending on the reaction conditions and the formation of silane aggregates. wiley.comarxiv.org AFM can detect the formation of a smooth, uniform monolayer or the presence of larger, uneven island-like structures. lehigh.edu

The table below presents hypothetical research findings from an AFM study on a silicon wafer before and after treatment with this compound, illustrating the type of quantitative data obtained.

| Sample | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

| Untreated Silicon Wafer | 0.25 ± 0.03 | 0.32 ± 0.04 |

| Silane-Treated Wafer | 0.45 ± 0.05 | 0.58 ± 0.06 |

This interactive table shows example data from an AFM analysis.

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For substrates modified with this compound, such as silica (B1680970) nanoparticles or flat surfaces, TGA provides critical data on the efficacy of the surface modification and the thermal robustness of the resulting organic layer.

Determining Grafting Density: The primary application of TGA in this context is to quantify the amount of silane covalently bonded to a substrate surface. The analysis involves heating the modified substrate to a temperature high enough to induce thermal decomposition and removal of the grafted 2,2,4-trimethylpentyl groups. mdpi.com

The process begins with a weight loss step at lower temperatures (typically below 200°C) corresponding to the removal of physically adsorbed water and solvent. semanticscholar.org The significant weight loss at higher temperatures (often starting around 200°C) is attributed to the combustion of the alkyl chains of the silane, leaving the stable inorganic substrate and siloxy groups. semanticscholar.org By measuring the percentage of weight lost in this region, one can calculate the amount of silane grafted onto the surface. semanticscholar.orgnih.gov

The grafting density (σ), typically expressed in molecules per square nanometer (nm²), can be calculated from the TGA weight loss data, provided the specific surface area of the substrate is known. The calculation considers the molecular weight of the decomposed organic fragment and the surface area of the inorganic material. researchgate.net For this compound, the bulky, branched structure of the "iso-octyl" group may lead to lower grafting densities compared to linear alkylsilanes of similar carbon number due to steric hindrance between adjacent molecules. semanticscholar.org

Assessing Thermal Stability: TGA is also instrumental in determining the thermal stability of the silane-modified layer. The temperature at which the decomposition of the organic layer begins (the onset temperature of weight loss) is a direct indicator of its stability. mdpi.com Silane monolayers are known to possess favorable chemical and thermal stability. researchgate.net For materials intended for use in high-temperature environments, a higher decomposition temperature is desirable. The bulky tertiary carbon structure within the 2,2,4-trimethylpentyl group could potentially influence the degradation mechanism and, consequently, the thermal stability of the monolayer. The TGA curve provides a clear profile of the degradation process, indicating the temperature range over which the organic material is lost. researchgate.net

Below is a representative table illustrating the type of data obtained from a TGA experiment on a silica substrate modified with this compound.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 200 | Δm₁ | Desorption of physisorbed water and residual solvent. |

| 200 - 600 | Δm₂ | Decomposition and combustion of the grafted 2,2,4-trimethylpentyl groups. This value is used to calculate grafting density. |

| > 600 | Residual Mass | Mass of the underlying inorganic substrate (e.g., silica). |

Rheological Investigations of Silane-Modified Systems

Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids." When this compound is used to modify particles that are subsequently dispersed in a liquid matrix (e.g., a polymer or solvent), the rheological properties of the resulting suspension can be significantly altered. researchgate.net Rheological investigations provide insight into particle-matrix and particle-particle interactions, which are crucial for the processing and performance of composite materials. jnanoworld.com

Effect on Viscosity and Dispersion: Surface modification of particles like silica with this compound transforms their surface from hydrophilic to hydrophobic. This change dramatically affects their compatibility with different liquid media. In a non-polar matrix (e.g., polydimethylsiloxane or hydrocarbon oil), the hydrophobic silane layer enhances particle dispersion and reduces particle agglomeration. researchgate.net This improved dispersion typically leads to a decrease in the viscosity of the suspension compared to one with unmodified, agglomerated particles. researchgate.net

Viscoelastic Properties: Dynamic rheological measurements, such as small-amplitude oscillatory shear (SAOS), are used to probe the viscoelastic behavior of the suspension. These tests measure the storage modulus (G'), which represents the elastic (solid-like) response, and the loss modulus (G''), which represents the viscous (liquid-like) response.

For a suspension of silane-modified particles, the formation of a particle network can lead to gel-like behavior, where G' exceeds G'' at low frequencies. umd.edu The presence of the bulky 2,2,4-trimethylpentyl groups on the particle surfaces will mediate the interactions between particles. This can prevent strong agglomeration and influence the strength and stability of the particle network, which is reflected in the magnitude of G' and G''. jnanoworld.com The modification of a filler surface with silane can reduce filler-filler interaction, resulting in a lower Payne effect (the strain-dependent change in storage modulus). jnanoworld.com

The following table outlines key rheological parameters and their significance for a system containing particles modified with this compound dispersed in a liquid matrix.

| Rheological Parameter | Description | Implication for Silane-Modified System |

| Complex Viscosity (η)* | A measure of the total resistance to flow under oscillatory shear. | A lower viscosity often indicates better particle dispersion and reduced agglomeration due to the hydrophobic silane coating. researchgate.net |

| Storage Modulus (G') | Represents the elastic energy stored in the material. | Indicates the strength of the particle network. The silane layer influences particle-particle interactions, affecting the value of G'. researchgate.net |

| Loss Modulus (G'') | Represents the energy dissipated as heat (viscous response). | Relates to the liquid-like behavior of the suspension. |

| Yield Stress (τy) | The minimum stress required to initiate flow. | A higher yield stress suggests a stronger particle network, which is influenced by the surface chemistry imparted by the silane. researchgate.net |

Applications in Advanced Materials Science and Engineering Research

Surface Engineering and Functional Coatings

The trifunctional chlorinated head of Trichloro(2,2,4-trimethylpentyl)silane enables it to form strong, covalent bonds with a variety of inorganic substrates, a characteristic that is fundamental to its application in surface engineering.

Development of Adhesion Promoters in Composite Materials

Table 1: General Benefits of Silane (B1218182) Treatment in Composites

| Property Enhanced | Mechanism of Improvement |

|---|---|

| Mechanical Strength | Improved stress transfer at the polymer-filler interface. specialchem.com |

| Weather Resistance | Formation of a durable, water-resistant bond at the interface. specialchem.com |

| Filler Dispersion | Increased compatibility between the hydrophilic filler and hydrophobic polymer. russoindustrial.ru |

Creation of Hydrophobic and Oleophobic Surfaces

The creation of water- and oil-repellent surfaces is of great interest for a wide range of applications, from self-cleaning coatings to anti-icing surfaces. ntnu.no The principle behind achieving hydrophobicity and oleophobicity often involves a combination of low surface energy and specific surface topography. researchgate.netmdpi.com Alkylsilanes, such as this compound, are instrumental in reducing surface energy. When applied to a surface, the trichlorosilyl (B107488) groups react with surface hydroxyls, anchoring the silane molecule. The bulky and non-polar 2,2,4-trimethylpentyl chains then orient outwards, creating a low-energy surface that repels water (hydrophobic). researchgate.net To achieve superhydrophobicity (contact angles > 150°), this chemical modification is often combined with the creation of micro- or nanoscale surface roughness. mdpi.com The branched structure of the 2,2,4-trimethylpentyl group can contribute to disrupting the close packing of the silane monolayer, which may influence the wetting properties of the surface.

Research on Anti-Corrosion Mechanisms of Silane-Based Coatings

Silane-based coatings are emerging as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for corrosion protection of metals. chemrevlett.comnih.gov The protective mechanism of silane films is multi-faceted. Firstly, the silane molecules form a dense, cross-linked polysiloxane network on the metal surface, which acts as a physical barrier to corrosive species like water and oxygen. researchgate.net Secondly, the covalent bonds formed between the silane and the metal surface (M-O-Si) enhance the adhesion of the coating, preventing delamination and under-film corrosion. mdpi.com The hydrophobic nature of the alkyl groups, such as the 2,2,4-trimethylpentyl group, further contributes to the barrier properties by repelling water from the surface. nih.gov Research in this area focuses on optimizing the silane formulation and application process to create denser, more durable, and more hydrophobic films for long-term corrosion resistance.

Surface Modification of Mineral Fillers and Pigments

In the plastics, rubber, and paint industries, mineral fillers and pigments are widely used to enhance properties and reduce costs. sisib.com However, the inherent hydrophilicity of many inorganic fillers makes them incompatible with hydrophobic polymer matrices. russoindustrial.ru This incompatibility can lead to poor dispersion, agglomeration, and a decline in the mechanical properties of the final product. Surface treatment with alkylsilanes like this compound can render the filler surface hydrophobic. sisib.com This "hydrophobation" process improves the compatibility and dispersibility of the fillers within the polymer matrix, allowing for higher filler loading and improved mechanical and rheological properties. russoindustrial.ruwacker.com

Precursors for Advanced Silicon-Based Material Synthesis

Beyond surface modification, organotrichlorosilanes are valuable precursors for the synthesis of bulk materials with tailored properties.

Fabrication of Silica (B1680970) and Organosilica Hybrid Materials

This compound can serve as a precursor in the sol-gel synthesis of silica and organosilica hybrid materials. nih.govnih.gov The hydrolysis and condensation of the trichlorosilyl group lead to the formation of a silica network. Co-condensation of this compound with other silicon alkoxides, such as tetraethoxysilane (TEOS), allows for the incorporation of the 2,2,4-trimethylpentyl groups directly into the silica framework. rsc.org This results in an organosilica hybrid material with modified properties. The presence of the bulky, non-polar organic group can influence the porosity, surface area, and hydrophobicity of the resulting material. These hybrid materials have potential applications in catalysis, separation science, and as low-dielectric constant materials. mdpi.com The ability to tailor the properties of these materials by controlling the ratio of the organosilane precursor makes this a versatile approach for creating advanced functional materials. rsc.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Synthesis of Silicone Polymers and Resins

This compound is a key precursor in the synthesis of specialized silicone polymers and resins. As a trifunctional organosilane, it possesses three reactive chlorine atoms, which allows it to act as a cross-linking agent or a monomer for creating three-dimensional polymer networks.

The primary method for synthesizing silicone resins from chlorosilanes is through hydrolysis and subsequent polycondensation. researchgate.netgoogleapis.com In this process, the chlorosilane is exposed to water, leading to the hydrolysis of the silicon-chlorine (Si-Cl) bonds to form silicon-hydroxyl (Si-OH) groups, also known as silanols. These silanol (B1196071) intermediates are highly reactive and readily condense with each other, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of the silicone polymer. mdpi.com

Due to its three reactive sites, the hydrolysis of this compound results in the formation of a trifunctional silanetriol. The subsequent condensation of these molecules leads to a highly cross-linked, rigid network structure characteristic of silicone resins, often referred to as T-resins. The incorporation of the bulky and branched 2,2,4-trimethylpentyl group into the polymer matrix imparts specific properties to the final resin:

Increased Hydrophobicity: The large, non-polar alkyl group significantly enhances the water-repellent nature of the resin.

Steric Hindrance: The bulky side group creates steric hindrance that can affect the polymer's final structure, solubility, and thermal properties.

The synthesis can be controlled by co-hydrolyzing this compound with other di- or monofunctional silanes, such as dimethyldichlorosilane or trimethylchlorosilane, respectively. This allows for precise control over the degree of cross-linking and the final physical properties of the silicone material, enabling the production of resins with tailored hardness, flexibility, and solubility for specific high-performance applications. google.com

Innovative Functional Material Systems

Research on Electrorheological Fluids Incorporating Silane-Modified Particles

Electrorheological (ER) fluids are smart materials that exhibit a rapid and reversible change in their viscosity when subjected to an external electric field. google.com A typical ER fluid consists of polarizable solid particles dispersed in an electrically insulating liquid medium. google.com The performance of these fluids is highly dependent on the properties of the dispersed particles and their interaction with the liquid medium.

This compound is utilized in the research and development of advanced ER fluids as a surface modifying agent for the dispersed particles, which are often composed of materials like silica. The modification process involves grafting the silane onto the particle surface. The trichlorosilyl group of the silane reacts with the hydroxyl groups present on the surface of the silica particles. This reaction forms stable covalent bonds (Si-O-Si) and tethers the 2,2,4-trimethylpentyl group to the particle surface.

This surface functionalization serves several critical functions:

Enhanced Dispersion Stability: The non-polar, bulky 2,2,4-trimethylpentyl groups improve the compatibility of the particles with the non-polar insulating oil (e.g., silicone oil), preventing particle aggregation and sedimentation. google.com

Modification of Dielectric Properties: The grafted organic layer alters the dielectric constant and conductivity of the particle surface, which influences the interfacial polarization mechanism responsible for the ER effect.

Prevention of Particle Conduction: The insulating organic layer helps to suppress electrical breakdown and current leakage between particles when the electric field is applied, improving the fluid's efficiency.

Application in Ion Exchange and Adsorption Systems for Metal Ions

While this compound does not possess intrinsic ion-exchange capabilities, it is used to create specialized adsorbent materials for the selective separation of metal ions from aqueous solutions. The principle application lies in modifying the surface of porous substrates, such as silica gel, alumina, or polymer resins, to create a hydrophobic stationary phase.

The modification process involves the chemical grafting of the silane onto the substrate's surface, similar to the method used for ER fluid particles. The resulting material is highly non-polar due to the dense layer of 2,2,4-trimethylpentyl groups. This hydrophobic surface can be used in systems designed for:

Solid-Phase Extraction (SPE): The modified substrate can be used to adsorb metal ions that have been complexed with organic ligands. The resulting metal-organic complex is non-polar and will preferentially adsorb onto the hydrophobic surface, allowing for its separation from more polar species in the solution.

Reversed-Phase Chromatography: In this chromatographic technique, the silane-modified material acts as the stationary phase. It can separate different metal ions based on the varying hydrophobicity of their respective organic complexes.

Adsorption of Heavy Metals: Cation exchange resins are widely used for the removal of heavy metal ions. mdpi.com While traditional resins use functional groups like sulfonic or carboxylic acids, a substrate modified with this compound could be part of a multi-stage purification system, where it removes non-polar organic contaminants prior to the ion-exchange step.

Research in this field investigates the efficiency of these modified adsorbents for specific metal ions, the influence of pH on adsorption, and the kinetics of the adsorption process. The data below illustrates typical parameters studied in such systems.

| Parameter | Description | Relevance in Adsorption Systems |

| Surface Coverage | The density of silane molecules grafted onto the substrate surface. | Determines the hydrophobicity and adsorption capacity of the material. |

| Adsorption Capacity | The maximum amount of metal ion (or complex) that can be adsorbed per unit mass of the adsorbent. | A key performance metric for evaluating the efficiency of the material. |

| Selectivity | The preferential adsorption of a specific metal ion or complex over others in a mixture. | Crucial for separation and purification applications. |

| Adsorption Kinetics | The rate at which the adsorption process reaches equilibrium. | Influences the design and operational speed of the separation system. |

This interactive table outlines the key research parameters for evaluating the performance of silane-modified adsorbents in metal ion separation.

Modification of Lignocellulosic Materials for Enhanced Durability

Lignocellulosic materials, such as wood and natural fibers, are abundant and renewable but are susceptible to degradation from moisture and biological attack. Chemical modification with organosilanes is a proven method to enhance their durability. researchgate.net this compound is particularly effective for this purpose due to its high reactivity and the highly hydrophobic nature of its alkyl group.

The modification process involves the reaction of the trichlorosilyl group with the abundant hydroxyl (-OH) groups present in cellulose (B213188) and lignin, the main components of lignocellulosic materials. This reaction forms covalent Si-O-C bonds, permanently attaching the 2,2,4-trimethylpentyl groups to the material's polymer structure. The reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized.

This chemical modification imparts several key durability enhancements:

Hydrophobicity: The tethered alkyl groups create a water-repellent surface, significantly reducing water absorption and swelling. This is a primary factor in preventing rot and decay.

Dimensional Stability: By minimizing moisture uptake, the treatment improves the dimensional stability of the material, reducing warping and cracking.

Resistance to Fungal Attack: Fungi require water to thrive. By keeping the material dry, the hydrophobic modification makes it highly resistant to fungal degradation.

Research findings on the silylation of lignocellulosic materials have demonstrated significant improvements in their properties. The table below summarizes typical results observed after modification with hydrophobic silanes.

| Property | Unmodified Lignocellulosic Material | Silane-Modified Lignocellulosic Material | Percentage Improvement |

| Water Contact Angle | ~20-40° | >120° | >200% |

| Water Absorption (24h) | High | Significantly Reduced | Up to 80% reduction |

| Dimensional Swelling | High | Significantly Reduced | Up to 70% reduction |

| Fungal Decay Resistance | Low | High | Substantial increase |

This interactive table presents typical data comparing the properties of unmodified and silane-modified lignocellulosic materials, based on findings for similar hydrophobic silanes. mdpi.com

The use of this compound provides a robust method for converting renewable lignocellulosic resources into high-performance, durable materials suitable for demanding applications.

Theoretical and Computational Chemistry of Trichloro 2,2,4 Trimethylpentyl Silane

Quantum Chemical Investigations of Electronic Structure and Reactivity

These investigations typically employ Density Functional Theory (DFT) and other ab initio methods to model the molecule's geometry, electron distribution, and orbital energies. Key parameters derived from these calculations include:

Molecular Geometry: Bond lengths (Si-C, Si-Cl, C-C, C-H) and bond angles are optimized to find the lowest energy conformation. For Trichloro(2,2,4-trimethylpentyl)silane, the bulky 2,2,4-trimethylpentyl group would sterically influence the geometry around the silicon atom.

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Concepts from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can be used to predict sites susceptible to nucleophilic or electrophilic attack. For a trichlorosilane (B8805176), the silicon atom is a primary electrophilic site, while the chlorine atoms are leaving groups.

The bulky alkyl group in this compound is expected to have a significant steric and electronic effect on its reactivity compared to smaller alkyltrichlorosilanes. The steric hindrance could impede the approach of reactants to the silicon center, potentially slowing down reaction rates. Electronically, the alkyl group is an electron-donating group, which can influence the charge distribution and reactivity of the Si-Cl bonds.

Table 1: Hypothetical Quantum Chemical Data for this compound (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Property | Predicted Value | Unit |

| Si-Cl Bond Length | 2.05 | Å |

| Si-C Bond Length | 1.88 | Å |

| Cl-Si-Cl Bond Angle | 108.5 | Degrees |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

Molecular Dynamics Simulations of Interfacial Interactions in Silane (B1218182) Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces, which is particularly relevant for silanes as they are often used to modify surfaces. For a system involving this compound, MD simulations could provide insights into its interaction with various substrates, such as silica (B1680970) or metal oxide surfaces.

A typical MD simulation would involve:

System Setup: A simulation box is constructed containing a substrate surface, this compound molecules, and often a solvent (e.g., water, for studying hydrolysis).

Force Field: A suitable force field is chosen to describe the interactions between all atoms in the system. This includes bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Simulation: The system is allowed to evolve over time by solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities.

Analysis: The trajectory is analyzed to extract properties of interest, such as the orientation of the silane molecules on the surface, the formation of self-assembled monolayers (SAMs), and the interaction energies between the silane and the substrate.

For this compound, the bulky and branched nature of the alkyl chain would likely lead to a less ordered SAM compared to linear long-chain alkyltrichlorosilanes. The simulations could quantify the degree of disorder and the packing density of the monolayer. Furthermore, MD can be used to study the dynamics of water molecules at the silane-substrate interface, which is crucial for understanding the initial stages of hydrolysis.

Mechanistic Insights into Hydrolysis and Condensation via Computational Methods

The utility of organosilanes often relies on their hydrolysis and subsequent condensation reactions to form polysiloxane networks or to bond to surfaces. Computational methods, particularly quantum chemical calculations, can provide detailed mechanistic insights into these processes.

The hydrolysis of a trichlorosilane like this compound proceeds in a stepwise manner, with the three chlorine atoms being replaced by hydroxyl groups: R-SiCl₃ + H₂O → R-SiCl₂(OH) + HCl R-SiCl₂(OH) + H₂O → R-SiCl(OH)₂ + HCl R-SiCl(OH)₂ + H₂O → R-Si(OH)₃ + HCl

Computational studies can map the potential energy surface for each of these steps, identifying the transition states and calculating the activation energy barriers. These calculations have shown that the hydrolysis of chlorosilanes can be catalyzed by additional water molecules, which act as proton relays. researchgate.net The reaction typically proceeds through a pentacoordinate silicon intermediate. iastate.edu

Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Again, computational methods can elucidate the mechanism and energetics of this process. The steric bulk of the 2,2,4-trimethylpentyl group would be expected to significantly influence the rates of both hydrolysis and condensation. The bulky group can hinder the approach of water molecules to the silicon center and also sterically encumber the formation of siloxane bridges between adjacent molecules. This steric effect is a known factor in controlling the polymerization rates of organosilanes. nih.gov

Table 2: Illustrative Calculated Activation Energies for Silane Reactions (Note: This data is generalized from studies on other silanes and is not specific to this compound.)

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |

| First Hydrolysis of R-SiCl₃ | Uncatalyzed | 25 - 30 |

| First Hydrolysis of R-SiCl₃ | Water-catalyzed | 10 - 15 |

| Condensation of two R-Si(OH)₃ molecules | Uncatalyzed | 15 - 20 |

Predictive Modeling of Structure-Property Relationships for Silane Derivatives

Predictive modeling, often in the form of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. For silane derivatives, QSPR models can be developed to predict properties such as boiling point, viscosity, refractive index, and reactivity.

The development of a QSPR model involves several steps:

Data Collection: A dataset of silane derivatives with experimentally measured properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and prediction on an external test set.

For a series of alkyltrichlorosilanes including this compound, a QSPR model could be developed to predict their hydrolysis rates. Descriptors related to the size, shape, and electronic properties of the alkyl group would likely be important variables in such a model. For instance, steric parameters like the Taft steric parameter (Es) or calculated van der Waals volumes could quantify the steric hindrance of the alkyl group, which is expected to be a key factor influencing the hydrolysis rate.

Environmental Fate and Biotransformation Research of Trichloro 2,2,4 Trimethylpentyl Silane

Hydrolytic Degradation Pathways in Environmental Compartments

Trichloro(2,2,4-trimethylpentyl)silane is readily hydrolyzed in the presence of moisture, a process that can occur in various environmental compartments, including the atmosphere, surface waters, and soil pore water. The three chloro groups are highly reactive and are replaced by hydroxyl (-OH) groups from water molecules. This reaction results in the formation of (2,2,4-trimethylpentyl)silanetriol and hydrochloric acid.

The primary hydrolytic degradation pathway can be summarized as follows: C8H17SiCl3 + 3H2O → C8H17Si(OH)3 + 3HCl

This newly formed silanetriol is generally unstable and prone to self-condensation reactions. In these subsequent reactions, the silanol (B1196071) groups of adjacent molecules react with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation leads to the formation of oligomeric and polymeric polysiloxanes. The extent of this polymerization can be influenced by several environmental factors, including pH, temperature, and the concentration of the silanetriol.

In soil environments, the hydrolysis of this compound is expected to be rapid, catalyzed by the presence of water on the surface of soil particles. The resulting (2,2,4-trimethylpentyl)silanetriol can then interact with the mineral surfaces of the soil. The silanol groups can form hydrogen bonds with the hydroxyl groups present on the surface of silica (B1680970) and other soil minerals. Over time, these can lead to the formation of strong, covalent Si-O-Si bonds with the soil matrix, effectively binding the degradation products to the soil particles. researchgate.net This process can render the soil hydrophobic.

In aquatic environments, the hydrolysis will occur in the water column. The rate of hydrolysis is generally rapid for chlorosilanes. gesamp.org The resulting silanetriols can then undergo condensation to form insoluble polysiloxane oils or gels, which may then partition to sediment or remain suspended in the water column depending on their molecular weight and density.

| Environmental Compartment | Primary Hydrolytic Reaction | Key Transformation Products | Subsequent Reactions |

| Atmosphere | Reaction with water vapor | (2,2,4-trimethylpentyl)silanetriol, Hydrochloric acid | Condensation to form aerosols |

| Surface Water | Rapid hydrolysis in water | (2,2,4-trimethylpentyl)silanetriol, Hydrochloric acid | Condensation to form polysiloxanes, partitioning to sediment |

| Soil | Hydrolysis in pore water | (2,2,4-trimethylpentyl)silanetriol, Hydrochloric acid | Condensation to polysiloxanes, covalent bonding to soil minerals |

Biodegradation Studies and Environmental Persistence Assessment

The initial abiotic hydrolysis of the parent compound is the most significant degradation step. The resulting polysiloxanes are generally considered to be persistent in the environment. The strong silicon-oxygen backbone of polysiloxanes is resistant to microbial attack. The bulky 2,2,4-trimethylpentyl group may also sterically hinder enzymatic access to the siloxane bonds.

While complete mineralization of the silicon-carbon bond in organosilanes by microorganisms is not a well-documented process in the environment, some studies on other organosilicon compounds suggest that some level of biodegradation of the organic side chains may be possible over long periods. However, the branched structure of the 2,2,4-trimethylpentyl group is likely to be more resistant to microbial degradation than linear alkyl chains.

The environmental persistence of the polysiloxane degradation products is expected to be high, particularly in anaerobic environments such as sediments and deeper soil layers where microbial activity is lower. In aerobic soil environments, the polysiloxanes are likely to become integrated into the soil organic matter and mineral matrix, where their degradation would be extremely slow. The environmental instability of the initial trichlorosilane (B8805176) makes significant bioaccumulation unlikely. researchgate.net

| Compound Type | Potential for Biodegradation | Environmental Persistence | Key Factors Influencing Persistence |

| This compound | Low (due to rapid hydrolysis) | Low in parent form | High reactivity with water |

| (2,2,4-trimethylpentyl)silanetriol | Low (rapidly condenses) | Low in monomeric form | High reactivity of silanol groups |

| (2,2,4-trimethylpentyl)polysiloxanes | Very Low | High | Stability of Si-O backbone, branched alkyl structure |

Research on the Formation and Behavior of Environmental Transformation Products

The primary environmental transformation products of this compound are the result of its hydrolysis and subsequent condensation. These products are (2,2,4-trimethylpentyl)silanetriol and the corresponding polysiloxanes.

The behavior of these transformation products in the environment is largely dictated by their physical and chemical properties. The silanetriol, being a polar molecule due to the three hydroxyl groups, would initially be water-soluble. However, its high reactivity leads to rapid conversion into less soluble polysiloxanes.

The resulting (2,2,4-trimethylpentyl)polysiloxanes are hydrophobic due to the bulky alkyl group. In aquatic systems, these polysiloxanes are expected to have low water solubility and a tendency to adsorb to particulate matter and settle into the sediment. In soil, as previously mentioned, these polysiloxanes can become strongly bound to soil particles through the formation of covalent bonds with mineral surfaces. researchgate.net This binding significantly reduces their mobility and bioavailability.

The hydrochloric acid produced during hydrolysis will be neutralized by the natural alkalinity of soils and surface waters, and in most environmental scenarios, it is not expected to cause a significant or lasting change in pH.

Research on the long-term fate of polysiloxanes in the environment suggests that they are largely immobile and non-bioavailable once incorporated into soil or sediment. Abiotic degradation of the polysiloxane backbone can occur in the presence of certain clay minerals in soil, which can catalyze the hydrolysis and rearrangement of siloxane bonds, potentially leading to the formation of smaller, more volatile cyclic siloxanes. gesamp.org However, this process is generally slow under typical environmental conditions.

| Transformation Product | Formation Pathway | Environmental Behavior |

| (2,2,4-trimethylpentyl)silanetriol | Hydrolysis of parent compound | Highly reactive intermediate, rapidly condenses |

| (2,2,4-trimethylpentyl)polysiloxanes | Condensation of silanetriols | Low water solubility, adsorbs to soil and sediment, persistent |

| Hydrochloric Acid | Hydrolysis of parent compound | Neutralized by environmental buffers |

Future Research Directions and Emerging Applications

Novel Sustainable Synthetic Strategies for Trichloro(2,2,4-trimethylpentyl)silane

The traditional synthesis of organochlorosilanes often involves processes that are energy-intensive and may utilize hazardous reagents. Future research is expected to focus on developing more sustainable and environmentally friendly synthetic routes to this compound.

One promising avenue is the advancement of the direct process , which involves the reaction of elemental silicon with alkyl halides. Innovations in catalysis and reactor design could lead to a more efficient and selective direct synthesis of this compound, minimizing the formation of byproducts and reducing energy consumption.

| Proposed Sustainable Synthetic Route | Key Research Focus | Potential Advantages |

| Modified Direct Process | Development of novel, highly selective catalysts; Optimization of reactor design and process parameters. | Increased atom economy, reduced waste generation, lower energy consumption. |

| Catalytic Hydrosilylation | Replacement of platinum catalysts with earth-abundant metals; Development of recyclable catalytic systems; Use of green solvents. | Reduced cost, lower environmental impact, improved process safety. |

Advanced Applications in Nanotechnology and Smart Materials

The unique molecular structure of this compound makes it an excellent candidate for applications in nanotechnology and the development of smart materials.

In nanotechnology , this compound can be utilized for the surface modification of nanoparticles. The trichlorosilyl (B107488) group readily reacts with hydroxyl groups present on the surface of various inorganic nanoparticles, such as silica (B1680970) and titania, forming stable covalent bonds. The bulky and hydrophobic 2,2,4-trimethylpentyl group then forms a protective, water-repellent layer. This surface functionalization can be employed to create superhydrophobic coatings on various substrates, which have potential applications in self-cleaning surfaces, anti-icing coatings, and corrosion protection. mdpi.commdpi.comgoogle.comnih.gov Future research will likely explore the precise control of surface wettability by optimizing the density and conformation of the grafted silane (B1218182) molecules.

In the realm of smart materials , this compound could be incorporated into stimuli-responsive polymers and gels. mdpi.comnewcastle.edu.aumdpi.comnih.govuni-konstanz.de The robust siloxane bonds formed upon hydrolysis and condensation of the trichlorosilyl group can act as cross-linking points in a polymer network. The nonpolar 2,2,4-trimethylpentyl chains can influence the swelling behavior of the polymer in response to changes in solvent polarity or temperature. This could lead to the development of novel sensors, actuators, and controlled-release systems.

| Application Area | Proposed Function of this compound | Potential Research Directions |

| Nanotechnology | Surface modification of nanoparticles to impart hydrophobicity. | Development of superhydrophobic and omniphobic surfaces; enhancement of nanoparticle dispersibility in nonpolar matrices. |

| Smart Materials | Component in stimuli-responsive polymer networks. | Design of materials with tunable swelling behavior; fabrication of novel sensors and drug delivery systems. |

Synergistic Effects of this compound in Multicomponent Systems

This compound has the potential to exhibit synergistic effects when used in combination with other chemical species in multicomponent systems, such as polymer composites and coating formulations.

Furthermore, in coating applications, this compound can be blended with other silanes to create films with tailored properties. For example, combining it with a more flexible silane could result in a coating that is both hydrophobic and abrasion-resistant. Investigating the co-hydrolysis and co-condensation of this compound with other functional silanes will be a key area for future research to develop advanced protective coatings.

| Multicomponent System | Potential Role of this compound | Expected Synergistic Outcome |

| Polymer Composites | Adhesion promoter at the filler-matrix interface. | Improved mechanical strength, enhanced durability, and better moisture resistance of the composite. |

| Protective Coatings | Hydrophobic component in a silane blend. | Coatings with a combination of hydrophobicity, flexibility, and scratch resistance. |

Development of Novel Analytical Approaches for Environmental Monitoring of Organosilanes

With the increasing potential for industrial applications of this compound, it is imperative to develop sensitive and reliable analytical methods for its detection and quantification in environmental matrices.

Future research should focus on the development of tailored analytical protocols for monitoring this specific organosilane in soil and water samples. Gas chromatography-mass spectrometry (GC-MS) is a promising technique for this purpose due to its high sensitivity and selectivity for volatile and semi-volatile organic compounds. wiley.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comjournalwes.comysi.com The development of a specific GC-MS method would involve optimizing the extraction of the compound from environmental samples, followed by chromatographic separation and mass spectrometric detection. The use of tandem mass spectrometry (MS/MS) could further enhance the selectivity and lower the detection limits. nih.govdiva-portal.org

Moreover, exploring novel sample preparation techniques, such as solid-phase microextraction (SPME), could offer a more rapid and solvent-free alternative to traditional liquid-liquid extraction methods. The development of certified reference materials for this compound will also be crucial for ensuring the accuracy and comparability of analytical results across different laboratories.

| Analytical Technique | Key Development Areas | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Optimization of sample extraction and cleanup procedures; Development of specific fragmentation pathways for identification. | High sensitivity, high selectivity, and reliable quantification. |

| Solid-Phase Microextraction (SPME)-GC-MS | Selection of appropriate fiber coatings; Optimization of extraction time and temperature. | Reduced solvent consumption, faster sample preparation, and potential for on-site analysis. |

Q & A

Q. What are the recommended synthetic routes for Trichloro(2,2,4-trimethylpentyl)silane in laboratory settings?

The synthesis typically involves reacting 2,2,4-trimethylpentanol or its corresponding alkene with trichlorosilane (HSiCl₃) under inert conditions. For example, describes a similar synthesis where 1,4-dichlorobut-2-ene reacts with trichlorosilane to form a trichlorosilane derivative. Key parameters include:

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the alkyl chain structure and Si–Cl bonding (e.g., δ ~2.5 ppm for Si–CH₂ groups).

- FT-IR : Peaks at 550–600 cm⁻¹ (Si–Cl stretching) and 1250 cm⁻¹ (Si–C stretching).

- GC-MS : To assess purity and detect byproducts (e.g., unreacted silane or hydrolyzed silanols).

- Physical Properties : Density (1.3 g/mL) and refractive index (n20/D ~1.35) for cross-validation with literature .

Q. What safety protocols are essential for handling this compound in wet-lab environments?

- Moisture Control : Perform reactions under nitrogen/argon due to rapid hydrolysis (generates HCl).

- PPE : Acid-resistant gloves, goggles, and fume hoods (H314: Causes severe skin burns).

- Storage : In sealed, moisture-free containers at 4°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. How does this compound behave in nucleophilic substitution reactions?

The Si–Cl bonds are susceptible to nucleophilic attack. For example:

- With Alcohols : Forms alkoxysilanes (e.g., R–O–Si–(alkyl)₃) under anhydrous conditions.

- With Amines : Produces aminosilanes, useful in functionalized materials.

- Kinetics : Reaction rates depend on solvent polarity and steric hindrance from the branched alkyl chain. Monitor via FT-IR or ²⁹Si NMR .

Advanced Research Questions

Q. How is this compound utilized in surface modification for microfluidic devices?

this compound can hydrophobize glass or silicon surfaces. Methodology:

Q. What strategies optimize its reactivity in polymer crosslinking applications?

- Co-Catalysts : Add triethylamine to scavenge HCl and prevent side reactions.

- Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- Stoichiometry : Maintain a 1:3 molar ratio of silane to hydroxyl groups in polymers.

- Post-Treatment : Anneal at 120°C to enhance crosslink density, verified via DMA .

Q. How can conflicting hydrolysis rate data in literature be reconciled?

Discrepancies often arise from:

- Moisture Traces : Even ppm-level H₂O in solvents accelerates hydrolysis.

- pH Effects : Acidic conditions (pH < 4) stabilize silanols, while neutral/basic conditions promote condensation.

- Analytical Methods : Use ²⁹Si NMR to distinguish between hydrolysis intermediates (Q³ vs. Q⁴ species). Standardize reaction conditions (e.g., 25°C, 50% RH) for reproducibility .

Q. What role does this silane play in synthesizing hybrid organic-inorganic materials?

It serves as a precursor for:

- Sol-Gel Composites : Hydrolyze to form siloxane networks, incorporating organic moieties for flexibility.

- Nanoparticle Functionalization : Graft onto SiO₂ or TiO₂ nanoparticles via silanol condensation.

- Mechanical Properties : Adjust alkyl chain length (e.g., trimethylpentyl) to balance hydrophobicity and thermal stability (TGA data up to 250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.